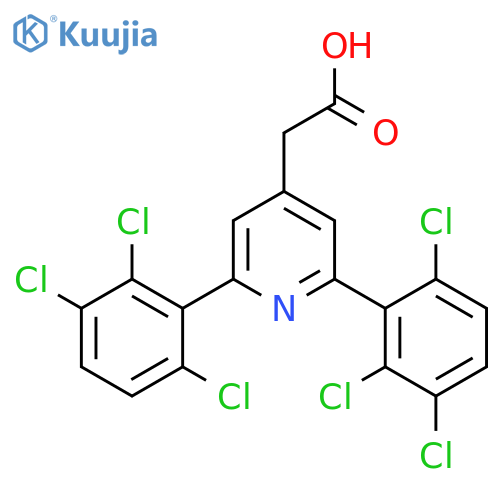Cas no 1361565-98-1 (2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid)

1361565-98-1 structure
商品名:2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid
CAS番号:1361565-98-1
MF:C19H9Cl6NO2
メガワット:495.998259305954
CID:4966763
2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid
-
- インチ: 1S/C19H9Cl6NO2/c20-9-1-3-11(22)18(24)16(9)13-5-8(7-15(27)28)6-14(26-13)17-10(21)2-4-12(23)19(17)25/h1-6H,7H2,(H,27,28)
- InChIKey: HCKSIWWJSCKUKW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=C(CC(=O)O)C=C(C2C(=CC=C(C=2Cl)Cl)Cl)N=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 494.873495 g/mol
- どういたいしつりょう: 492.876445 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.4
- トポロジー分子極性表面積: 50.2
- ぶんしりょう: 496.0
2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031139-1g |
2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid |
1361565-98-1 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
| Alichem | A013031139-250mg |
2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid |
1361565-98-1 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A013031139-500mg |
2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid |
1361565-98-1 | 97% | 500mg |
823.15 USD | 2021-06-22 |
2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
1361565-98-1 (2,6-Bis(2,3,6-trichlorophenyl)pyridine-4-acetic acid) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
